tert-Butyl carbamate

Übersicht

Beschreibung

tert-Butyl carbamate: is a chemical compound with the molecular formula C₅H₁₁NO₂. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is also known for its role in the synthesis of N-tert-butoxycarbonyl (Boc)-protected anilines and other derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, nickel or rhodium catalysts.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives, such as tert-butylamine.

Substitution: Substituted carbamates and other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Palladium-Catalyzed Reactions:

tert-Butyl carbamate serves as an important reagent in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected amines. This method allows for the efficient functionalization of aryl halides at room temperature, making it a valuable tool for organic chemists. For instance, it has been used to synthesize tetrasubstituted pyrroles, which are significant in various chemical applications due to their structural diversity and biological activity .

Amidation Reactions:

The compound is also utilized in amidation reactions involving aryl halides. Research has demonstrated its effectiveness in facilitating these reactions under mild conditions, contributing to the development of new synthetic methodologies . The ability to conduct these reactions at room temperature enhances its appeal for practical applications in synthetic organic chemistry.

Pharmaceutical Applications

Anti-Inflammatory Activity:

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For example, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using an in vivo model. The results indicated promising inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound derivatives may have potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects:

In another study, a derivative of this compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, indicating its potential role in neurodegenerative disease research. The compound was shown to reduce TNF-α levels and free radicals, which are associated with neuroinflammation . This positions this compound as a candidate for further exploration in Alzheimer's disease research.

Material Science Applications

Chiral Stationary Phases:

this compound has been employed in developing chiral stationary phases for chromatography. These phases are crucial for separating enantiomers in pharmaceutical compounds, enhancing the efficiency of drug development processes . The utilization of small molecules like this compound aids in achieving high-resolution separations necessary for enantiomeric purity.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-butyl carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the formation of a tert-butyl cation under acidic conditions, which can be easily removed to regenerate the free amine. The compound’s stability and reactivity make it an ideal protecting group in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Carboxybenzyl (CBz) carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed by amine bases.

Uniqueness: tert-Butyl carbamate is unique due to its stability under a wide range of conditions and its ease of removal using strong acids. This makes it particularly useful in multi-step organic syntheses where different protecting groups need to be selectively removed .

Biologische Aktivität

tert-Butyl carbamate (Boc) is a versatile compound widely utilized in organic synthesis and medicinal chemistry. Its biological activity has garnered significant interest due to its potential therapeutic applications. This article explores the biological activities associated with this compound, highlighting its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

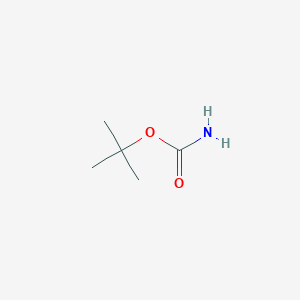

This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The general structure can be represented as follows:

The stability and reactivity of the carbamate group enhance the compound's biological profile, making it an attractive candidate for drug development.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anti-inflammatory properties. For example, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin, with some compounds achieving over 54% inhibition within 12 hours post-administration .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | % Inhibition | Comparable Drug |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 54.130 | Indomethacin |

| 4b | 39.021 | Indomethacin |

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A study synthesized novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluated their antimicrobial activities. Among the tested compounds, several displayed potent antibacterial effects against various strains, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 6b | Antibacterial | 12 |

| 6e | Antifungal | 15 |

| 6g | Antiviral | 20 |

3. Anticancer Activity

The incorporation of the carbamate group into drug structures has been shown to enhance anticancer activity. For instance, modifications of natural products like betulinic acid with imidazole and triazole carbamate derivatives resulted in compounds that were significantly more potent than their parent structures, demonstrating improved efficacy against cancer cell lines .

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with specific biological targets. In silico docking studies have been employed to elucidate the binding modes of these compounds to enzymes such as cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses . The structural modifications made to the carbamate moiety can significantly influence its interaction with biological targets, enhancing its therapeutic potential.

Case Studies

Several case studies highlight the successful application of this compound derivatives in therapeutic settings:

- Anti-inflammatory Study : A series of synthesized compounds demonstrated significant anti-inflammatory effects in animal models, paving the way for further clinical evaluations.

- Antimicrobial Research : Compounds derived from this compound showed effectiveness against resistant bacterial strains, suggesting their potential role in addressing antibiotic resistance.

- Cancer Therapeutics : The modification of existing anticancer drugs with carbamate groups led to enhanced efficacy and reduced toxicity profiles.

Eigenschaften

IUPAC Name |

tert-butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDJXLFVYVEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195265 | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-19-5 | |

| Record name | 1,1-Dimethylethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4248-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-butyl carbamate?

A1: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)

Q2: Are there any characteristic spectroscopic data for this compound?

A2: Yes, the C–N bond length in this compound has been determined to be 1.3374 (9) Å by cryogenic X-ray crystallography. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)

Q3: Is this compound stable under acidic conditions?

A3: No, this compound is acid-labile. It can be deprotected under acidic conditions to yield the free amine. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. [] (https://www.semanticscholar.org/paper/81c78273430027ee879af4a0291f9eff7ced653f)

Q4: What about its stability under basic conditions?

A4: this compound is generally stable under basic conditions, which allows for its use in reactions involving strong bases. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)

Q5: Can this compound be used directly in amide bond formation reactions?

A5: Yes, a novel rhodium-catalyzed coupling method has been developed for the direct amidation of N-Boc-protected amines using arylboroxines and tert-butyl carbamates. This method bypasses the traditional two-step deprotection-condensation sequence. [] (https://www.semanticscholar.org/paper/3ebca8d1d6374d2a03654c4a235f8b17f960c544)

Q6: How does sodium tert-butoxide influence palladium-catalyzed reactions with this compound?

A6: Sodium tert-butoxide has been identified as a crucial component in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and this compound. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)

Q7: What is the role of this compound in Curtius rearrangement reactions?

A7: this compound can be used as an additive in modified Curtius reactions with diphenyl phosphorazidate (DPPA) to improve the yield of the desired carbamate product. [] (https://www.semanticscholar.org/paper/7f89c486449bcd90113a97f4dc51897a6e321e0d)

Q8: Can this compound be used for aziridination reactions?

A8: Yes, a practical and environmentally friendly method has been developed for the aziridination of α,β-unsaturated carbonyl compounds using this compound and sodium hypochlorite pentahydrate (NaOCl·5H2O). This transition-metal-free method generates tert-butyl N-chloro-N-sodio-carbamate in situ, which acts as the aziridinating agent. [] (https://www.semanticscholar.org/paper/7660eeb0648c69ff69df41da8319b07b385e718c)

Q9: What are some synthetic applications of this compound?

A9: this compound is a versatile reagent used in numerous synthetic transformations. Applications include:

- Protection of amines: As a common amine protecting group, it allows selective reactions at other functional groups in the molecule. [, , , , , , ]

- Synthesis of heterocycles: It serves as a precursor for the synthesis of various heterocycles, such as benzofurans, indoles, and triazoles. [, , , , ]

- Preparation of amino acids: It can be used in the synthesis of both natural and unnatural amino acids. [, , ]

- Construction of peptides and peptidomimetics: Its use in solid-phase peptide synthesis and the creation of peptidomimetics with potential biological activity is significant. [, ]

Q10: Have there been computational studies on the elimination kinetics of this compound derivatives?

A10: Yes, theoretical studies using Moller–Plesset MP2/6-31G and DFT B3LYP/6-31G(d), B3LYP/6-31G(d,p) levels of theory have been conducted on the gas-phase elimination kinetics of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/21afbc5ce532afedbd6906f5e32294fc39a543d9)

Q11: Can you elaborate on the stability of compounds incorporating this compound?

A11: The stability of molecules containing this compound can vary greatly depending on the specific molecular structure and environmental conditions. Factors influencing stability include:

Q12: What analytical techniques are used to characterize and quantify this compound and its derivatives?

A12: Several analytical techniques are employed to characterize and quantify this compound and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to assess purity. [, , , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and identify fragments, which helps in structural elucidation. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within a material, useful for studying surface-bound species. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)

- Infrared Reflection-Absorption Spectroscopy (IRAS): Used to study the vibrational modes of molecules adsorbed on surfaces, providing insights into their orientation and bonding. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)

- High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to purify and analyze mixtures containing this compound derivatives. Different modes like chiral HPLC can be employed for enantiomeric separations. [, , , ]

Q13: Are there examples of this compound being used in interdisciplinary research areas?

A13: Yes, the use of this compound extends to interdisciplinary fields such as:

- Materials science: It is used in the development of new polymers and biomaterials, including those with pH-responsive properties. [, , ]

- Bioimaging: Fluorescent probes based on heteroacenes coupled to this compound-protected dendrimers have shown potential for bioimaging applications. [] (https://www.semanticscholar.org/paper/40fe261cafa448d9f0e146fe8e1bcb739f75b295)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.